Lipophilicity Advantage: Computed XLogP3 of 1.4 vs. Linear N-Boc-4-aminobutanol (XLogP3 = 1.0) and N-Boc-ethanolamine (XLogP3 = 0.2)
The target compound exhibits a computed XLogP3-AA value of 1.4, reflecting the contribution of the 3-methyl branch to overall hydrophobicity [1]. In contrast, the direct linear analog tert-butyl N-(4-hydroxybutyl)carbamate (CAS 75178-87-9) has an XLogP3 of 1.0, while the shorter-chain analog tert-butyl N-(2-hydroxyethyl)carbamate (CAS 26690-80-2) has an XLogP3 of only 0.2 [2][3]. The +0.4 log unit increase over the linear four-carbon comparator and +1.2 log unit increase over the two-carbon analog translate to measurably higher expected octanol-water partitioning, a parameter correlated with passive membrane permeability in drug-like molecules [1][2][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | tert-Butyl N-(4-hydroxybutyl)carbamate: XLogP3 = 1.0; tert-Butyl N-(2-hydroxyethyl)carbamate: XLogP3 = 0.2 |
| Quantified Difference | +0.4 log units vs. linear four-carbon analog; +1.2 log units vs. two-carbon analog |
| Conditions | Computed values using PubChem XLogP3 3.0 algorithm (standardised computational method) |
Why This Matters
Higher lipophilicity predicts improved passive membrane diffusion, a critical parameter when selecting building blocks for cell-permeable probe or drug candidate synthesis where intracellular target engagement is required.
- [1] PubChem. tert-Butyl N-(4-hydroxy-3-methylbutyl)carbamate, CID 86028330. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/842146-73-0 View Source
- [2] PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate, CID 545141. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/75178-87-9 View Source
- [3] PubChem. tert-Butyl N-(2-hydroxyethyl)carbamate, CID 2733206. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/26690-80-2 View Source
